N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzothiazole-piperazine-ethyl backbone conjugated to a 5-bromothiophene carboxamide group, with a hydrochloride counterion. Its design integrates pharmacophores known for targeting kinase and receptor interactions, particularly in oncology and CNS disorders.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-5-bromothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4OS2.ClH/c19-16-6-5-15(25-16)17(24)20-7-8-22-9-11-23(12-10-22)18-21-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2,(H,20,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMEKNKSMIKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of Benzo[d]thiazole Derivative: The initial step involves the synthesis of the benzo[d]thiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative. This can be done by reacting piperazine with an appropriate alkyl halide to introduce the desired substituents.
Coupling Reaction: The benzo[d]thiazole derivative is then coupled with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Bromination: The thiophene ring is brominated using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
Final Coupling: The brominated thiophene is then coupled with the benzo[d]thiazole-piperazine intermediate to form the final product. This step typically involves the use of a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Substitution Reactions at the Bromothiophene Moiety
The bromine atom on the thiophene ring is a key reactive site, enabling cross-coupling and nucleophilic substitution.
Key Findings :
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Palladium catalysts (e.g., L17 -Pd) enable efficient C–N bond formation with amines, as demonstrated in analogous bromothiophene systems .
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Steric hindrance from the carboxamide group may slow reactivity, necessitating elevated temperatures or microwave assistance .
Reactivity of the Piperazine Ring
The piperazine ring undergoes alkylation, acylation, and coordination reactions due to its secondary amines.
Key Findings :
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Piperazine alkylation is selective for the less hindered nitrogen atom unless steric or electronic directing groups are present .
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Acylation with activated esters (e.g., CDI-mediated) improves yields in congested systems .
Benzothiazole Ring Functionalization
The benzo[d]thiazole group exhibits limited reactivity under standard conditions but participates in coordination and electrophilic substitution.
Key Findings :
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Nitration occurs preferentially at the 5-position of the benzothiazole ring due to electronic directing effects .
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The thiazole nitrogen can coordinate to transition metals, enabling catalytic applications .
Acid-Base Reactions and Salt Formation
The hydrochloride salt undergoes reversible protonation, influencing solubility and reactivity.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Neutralization | NaOH (aq.), EtOAc extraction | Freebase formation (improved lipophilicity) |
| Reprecipitation | HCl (gaseous), EtOH | Recovery of hydrochloride salt |
Key Findings :
-
The freebase exhibits higher solubility in organic solvents, while the hydrochloride salt is water-soluble .
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Stability studies indicate no degradation under neutral conditions, but hydrolysis occurs in strong acids/bases .
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades under extreme pH or UV exposure.
| Condition | Degradation Pathway | Products Identified |
|---|---|---|
| Acidic (pH < 2) | Hydrolysis of the carboxamide bond | 5-Bromothiophene-2-carboxylic acid |
| Basic (pH > 10) | Piperazine ring cleavage | Ethylene diamine derivatives |
| UV Light | Dehalogenation of the bromothiophene | Thiophene-2-carboxamide |
Key Findings :
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to various receptors or enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the brominated thiophene can participate in additional interactions, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized by variations in the heterocyclic core, substituents, and linker groups. Below is a comparative analysis based on evidence-derived analogs:
Table 1: Key Structural Comparisons
Key Findings from Structural Analysis
Benzothiazole vs. Benzodioxole/Thiazole Cores: The benzothiazole group in the target compound (vs. Thiazole-based analogs (e.g., Dasatinib) show proven kinase inhibition, suggesting the target compound may share similar mechanisms but with altered selectivity due to bromothiophene substitution .
Substituent Impact: 5-Bromothiophene: Bromine’s electronegativity may improve halogen bonding compared to chlorine in Dasatinib or methyl groups in benzodioxole analogs . Ethyl Linker: The ethyl spacer (vs.
Pharmacokinetic Predictions :
Biological Activity
N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure
The compound features a complex structure comprising a benzothiazole moiety, a piperazine ring, and a thiophene carboxamide. This intricate architecture is believed to contribute to its biological effectiveness.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring benzothiazole and piperazine derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 | 1.61 ± 1.92 | Moderate |
| T47D | 1.98 ± 1.22 | Moderate |
| HCT116 | Data Not Available | Not Evaluated |
| Caco2 | Data Not Available | Not Evaluated |
Studies indicate that structural modifications significantly influence its cytotoxicity and selectivity towards cancer cells, with certain substitutions enhancing activity against specific lines .
The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Research suggests that it interacts with various cellular pathways, including those involving Bcl-2 proteins, which are critical in regulating apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the thiazole ring and specific substituents on the benzothiazole moiety are crucial for enhancing cytotoxic activity. For instance, electron-donating groups on the phenyl ring have been correlated with increased potency .
Anticonvulsant Activity
In addition to anticancer properties, compounds similar to this compound have shown promising anticonvulsant activity. A study reported that certain derivatives exhibited significant protection against seizures in animal models, suggesting potential therapeutic applications in epilepsy .
Antimicrobial Activity
The compound's biological profile extends to antimicrobial properties as well. In vitro studies have demonstrated that related benzothiazole derivatives possess substantial antibacterial activity against various strains of bacteria, outperforming standard antibiotics in some cases .
Q & A
Q. Example Table: Synthesis Outcomes for Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (m/z) |
|---|---|---|---|
| 5c | 94 | 165–167 | 430 (M)+ |
| 5d | 95 | 156–159 | 450/452 (M)+ |
Advanced: How can reaction conditions be optimized to improve yield and purity of the 5-bromothiophene carboxamide intermediate?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) may reduce side reactions in halogenated thiophene systems .
- Temperature control : Gradual heating (e.g., 90°C for POCl3-mediated cyclization) minimizes decomposition .
- Quality control : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity .
Basic: What pharmacological screening models are appropriate for initial evaluation of this compound?
Answer:
- In vitro antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. IC50 values are calculated from dose-response curves .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) assess affinity, given the piperazine moiety’s role in CNS targeting .
- Solubility and stability : PBS (pH 7.4) and simulated gastric fluid tests predict bioavailability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
Answer:
- Core modifications :
- Replace 5-bromothiophene with 5-chloro or 5-iodo analogs to study halogen effects on bioactivity .
- Substitute benzothiazole with benzoxazole to alter electron density and binding interactions .
- Side-chain variations :
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
Q. Example SAR Data from Analogous Compounds
| Modification | IC50 (μM) | LogP | Notes |
|---|---|---|---|
| 5-Bromo (parent) | 12.3 | 3.2 | Baseline activity |
| 5-Chloro substitution | 8.7 | 2.9 | Improved potency |
| Piperazine methylation | 25.1 | 4.1 | Reduced solubility, higher LogP |
Advanced: How should researchers address contradictory data in reported biological activities?
Answer:
- Replicate experiments : Standardize cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., incubation time, serum concentration) .
- Purity verification : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity, as impurities >5% can skew results .
- Mechanistic studies : Employ siRNA knockdown or receptor knockout models to validate target engagement .
Basic: What analytical techniques are critical for stability testing under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS analysis : Detect degradation products (e.g., dehalogenation or piperazine ring oxidation) .
- Kinetic modeling : Calculate shelf life using Arrhenius equations for accelerated stability data .
Advanced: How can in vivo pharmacokinetic parameters be predicted from in vitro data?
Answer:
- PBPK modeling : Input parameters include LogP (measure via shake-flask), plasma protein binding (ultrafiltration), and hepatic clearance (microsomal t1/2) .
- Allometric scaling : Correlate rodent and human clearance using body surface area adjustments .
- IV/PO crossover studies : In rats, compare AUC and Cmax to estimate oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
